![molecular formula C16H25NO2 B14194352 3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol CAS No. 847147-31-3](/img/structure/B14194352.png)
3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol is a complex organic compound that features both amine and phenol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol typically involves multiple steps. One common method involves the alkylation of 3-dimethylaminophenol with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary or primary amines.
Substitution: Both the amine and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary or primary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Dimethylaminophenol: Lacks the oct-7-en-2-yl group, making it less hydrophobic.
4-Dimethylaminophenol: Similar structure but different substitution pattern, affecting its reactivity and applications.
N,N-Dimethyl-m-aminophenol: Another related compound with different functional groups.
Uniqueness
3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol is unique due to the presence of the oct-7-en-2-yl group, which imparts distinct hydrophobic properties and influences its interaction with biological targets. This makes it a valuable compound for specific applications where such properties are desirable.
Propriétés
Numéro CAS |
847147-31-3 |
|---|---|
Formule moléculaire |
C16H25NO2 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
3-(dimethylamino)-4-[(2S)-oct-7-en-2-yl]oxyphenol |
InChI |
InChI=1S/C16H25NO2/c1-5-6-7-8-9-13(2)19-16-11-10-14(18)12-15(16)17(3)4/h5,10-13,18H,1,6-9H2,2-4H3/t13-/m0/s1 |
Clé InChI |
WLYOHMPRIQGFRX-ZDUSSCGKSA-N |
SMILES isomérique |
C[C@@H](CCCCC=C)OC1=C(C=C(C=C1)O)N(C)C |
SMILES canonique |
CC(CCCCC=C)OC1=C(C=C(C=C1)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


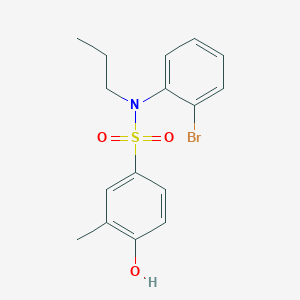


![[4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl](phenyl)methanone](/img/structure/B14194283.png)
![Methyl 3-methoxy-5-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14194307.png)
![2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B14194311.png)
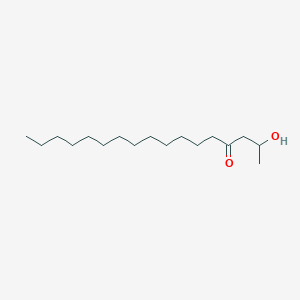
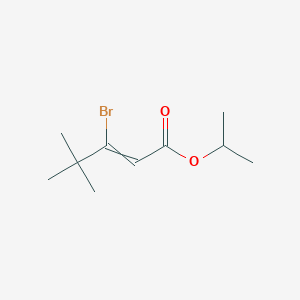


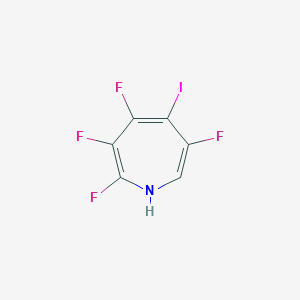

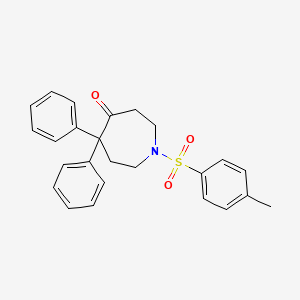
![N,N'-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14194365.png)
